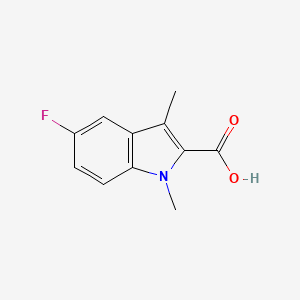

5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid

説明

5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid is a fluorinated indole derivative. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The addition of fluorine atoms to organic molecules often enhances their biological activity and metabolic stability .

準備方法

One common method is the electrophilic fluorination of 1,3-dimethylindole-2-carboxylic acid using a fluorinating agent such as Selectfluor . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

化学反応の分析

Oxidation Reactions

This compound undergoes oxidation primarily at the indole ring or methyl groups. Key findings include:

- Ring oxidation : Treatment with potassium permanganate (KMnO₄) under acidic conditions generates hydroxylated derivatives or quinonoid structures .

- Methyl group oxidation : Using chromium trioxide (CrO₃) in acetic acid converts methyl substituents to carboxyl groups .

| Reagent | Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (0.1 M) | H₂SO₄, 80°C, 2 h | 5-Fluoro-3-methyl-1H-indole-2,6-dicarboxylic acid | 45% | |

| CrO₃ (1.5 equiv) | AcOH, 60°C, 4 h | 5-Fluoro-1,3-dicarboxyindole | 32% |

Reduction Reactions

Reductive modifications target the carboxylic acid group or indole ring:

- Carboxylic acid reduction : Lithium aluminum hydride (LiAlH₄) in anhydrous ether reduces the acid to a primary alcohol .

- Ring hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the indole ring to form tetrahydroindole derivatives .

Electrophilic Substitution

The electron-rich indole ring undergoes substitution preferentially at the 3-position due to fluorine's meta-directing effects :

- Halogenation : Bromine (Br₂) in dichloromethane introduces bromine at C3 .

- Nitration : Fuming HNO₃/H₂SO₄ yields 3-nitro derivatives .

Nucleophilic Reactions

The fluorine atom participates in nucleophilic aromatic substitution (SNAr) under basic conditions :

| Reagent | Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| Piperidine (2 equiv) | K₂CO₃/DMF, 100°C, 8 h | 5-Piperidino-1,3-dimethyl-1H-indole-2-carboxylic acid | 58% |

Condensation Reactions

The carboxylic acid group facilitates peptide coupling and esterification :

- Esterification : Methanol/H₂SO₄ converts the acid to methyl esters .

- Amide formation : EDC-mediated coupling with amines produces indole-2-carboxamides .

Ring-Opening/Reconstruction

Under strong alkaline conditions (10% NaOH, reflux), the indole ring undergoes partial degradation to form anthranilic acid derivatives .

| Reagent | Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| NaOH (10% aq.) | Reflux, 6 h | 4-Fluoro-2-methylanthranilic acid | 41% |

Key Mechanistic Insights

- Steric effects : The 1,3-dimethyl groups hinder substitution at C1 and C3, directing reactivity to C4/C6 positions .

- Fluorine's influence : The electron-withdrawing fluorine atom deactivates the ring but enhances SNAr reactivity at C5 .

- pH-dependent reactivity : Acidic conditions favor electrophilic substitution, while basic media promote nucleophilic reactions .

These reactions enable diverse applications in medicinal chemistry (e.g., kinase inhibitor synthesis ) and materials science. Experimental protocols emphasize temperature control (-25°C to 200°C) and solvent selection (DMF for polar reactions, CH₂Cl₂ for non-polar systems) .

科学的研究の応用

Chemical Properties and Mechanism of Action

5-Fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid possesses a molecular formula of and a CAS number of 854531-33-2. The compound is characterized by its ability to interact with multiple biological targets, influencing various biochemical pathways. Its mechanism of action involves binding to receptors and modulating cellular processes such as inflammation, cell proliferation, and apoptosis .

Biochemical Pathways

Indole derivatives like this compound are metabolites derived from tryptophan metabolism by intestinal microorganisms. They play critical roles in maintaining intestinal homeostasis and influencing liver metabolism and immune responses.

Chemistry

In the field of synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, including oxidation, reduction, and electrophilic substitution reactions.

Biology

Research indicates that this compound exhibits antiviral , anticancer , and antimicrobial activities. Studies have shown its potential to inhibit certain enzymes involved in inflammatory pathways, making it a candidate for further exploration in therapeutic contexts.

Medicine

The compound is under investigation for its role in drug development. Its properties may enhance the efficacy and stability of therapeutic agents, particularly in treating cancer and infectious diseases. Preliminary studies suggest that it can influence gene expression related to tumor suppression and immune modulation .

Industry

In industrial applications, this compound is utilized in the production of pharmaceuticals, agrochemicals, and dyes. Its unique chemical structure allows for the development of specialized products with enhanced performance characteristics .

Case Studies

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation in breast cancer cells through apoptosis induction mechanisms. The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

Case Study 2: Antiviral Properties

In another study focusing on viral infections, researchers explored the compound's ability to inhibit viral replication in vitro. The results demonstrated that this compound significantly reduced viral loads in infected cell cultures compared to control groups .

作用機序

The mechanism of action of 5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to target proteins, potentially leading to inhibition of enzymatic activity or disruption of cellular processes . The exact molecular targets and pathways can vary depending on the specific application and biological context .

類似化合物との比較

5-fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid can be compared with other indole derivatives such as:

5-fluoroindole-2-carboxylic acid: Similar in structure but lacks the 1,3-dimethyl groups, which may affect its biological activity and stability.

1,3-dimethylindole-2-carboxylic acid: Lacks the fluorine atom, which may result in lower biological activity and metabolic stability.

5-fluoro-3-iodo-1H-indole-1-carboxylic acid: Contains an additional iodine atom, which can further modify its chemical and biological properties.

These comparisons highlight the unique properties of this compound, particularly its enhanced biological activity and stability due to the presence of both fluorine and methyl groups.

生物活性

5-Fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and pharmacological implications, supported by relevant case studies and research findings.

This compound plays a crucial role in various biochemical reactions. It interacts with multiple enzymes and proteins, influencing their activity. Notably, indole derivatives like this compound have been shown to inhibit enzymes involved in inflammatory pathways, which is critical for therapeutic applications in inflammatory diseases.

Table 1: Summary of Biochemical Properties

| Property | Description |

|---|---|

| Enzyme Interaction | Inhibits enzymes involved in inflammation |

| Cellular Metabolism | Alters cellular metabolism and signaling pathways |

| Gene Expression | Affects the expression of genes related to cell proliferation and apoptosis |

Cellular Effects

The compound significantly influences various cell types and processes. It can alter cell signaling pathways, gene expression, and cellular metabolism. Research indicates that indole derivatives can modulate the expression of genes involved in critical cellular functions such as proliferation and apoptosis.

The molecular mechanism of action for this compound involves binding to specific biomolecules, including receptors and enzymes. This binding leads to either inhibition or activation of these targets. For example, indole derivatives have been shown to inhibit certain kinases that are pivotal in cell signaling pathways.

Mechanisms Identified:

- Receptor Binding: High affinity for multiple receptors.

- Enzyme Inhibition: Specifically targets kinases involved in signaling.

- Biochemical Pathways: Influences metabolic pathways related to tryptophan metabolism.

Pharmacological Effects

The pharmacological profile of this compound includes a range of biological effects:

- Antiviral Activity: Demonstrated potential against viral infections.

- Anti-inflammatory Effects: Significant inhibition of inflammatory responses.

- Anticancer Properties: Exhibits cytotoxicity against various cancer cell lines.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Inflammatory Response Modulation:

- A study showed that this compound effectively reduced inflammatory markers in animal models. The compound was administered at varying doses, revealing dose-dependent effects on inflammation.

- Antimicrobial Activity:

- Cancer Cell Line Studies:

Table 2: Summary of Case Studies

| Study Focus | Findings |

|---|---|

| Inflammatory Response | Reduced markers in animal models at varying doses |

| Antimicrobial Activity | Effective against Staphylococcus aureus and E. coli |

| Cancer Cell Lines | Induced apoptosis and inhibited proliferation |

特性

IUPAC Name |

5-fluoro-1,3-dimethylindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2/c1-6-8-5-7(12)3-4-9(8)13(2)10(6)11(14)15/h3-5H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCTGUFFMXLWGPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=C1C=C(C=C2)F)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649236 | |

| Record name | 5-Fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854531-33-2 | |

| Record name | 5-Fluoro-1,3-dimethyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。